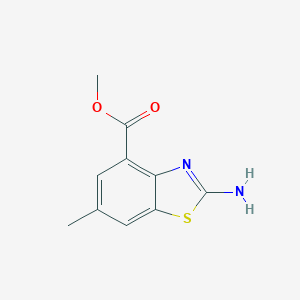
4-Benzothiazolecarboxylicacid,2-amino-6-methyl-,methylester(9CI)
Descripción general
Descripción
Methyl 2-amino-6-methylbenzothiazole-4-carboxylate is an organic compound belonging to the benzothiazole family Benzothiazoles are bicyclic compounds consisting of a benzene ring fused with a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-6-methylbenzothiazole-4-carboxylate typically involves the reaction of 2-amino-6-methylbenzothiazole with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-6-methylbenzothiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl 2-amino-6-methylbenzothiazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-6-methylbenzothiazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-methylbenzothiazole: A precursor in the synthesis of Methyl 2-amino-6-methylbenzothiazole-4-carboxylate.
2-Aminothiazole-4-carboxylate:
Uniqueness
Methyl 2-amino-6-methylbenzothiazole-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group enhances its solubility and stability, making it a valuable compound for various applications.
Propiedades
Número CAS |
106429-20-3 |
|---|---|
Fórmula molecular |
C10H10N2O2S |
Peso molecular |
222.27 g/mol |
Nombre IUPAC |
methyl 2-amino-6-methyl-1,3-benzothiazole-4-carboxylate |
InChI |
InChI=1S/C10H10N2O2S/c1-5-3-6(9(13)14-2)8-7(4-5)15-10(11)12-8/h3-4H,1-2H3,(H2,11,12) |
Clave InChI |
RTZHEQRECNAMDJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N)C(=O)OC |
SMILES canónico |
CC1=CC(=C2C(=C1)SC(=N2)N)C(=O)OC |
Sinónimos |
4-Benzothiazolecarboxylicacid,2-amino-6-methyl-,methylester(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














